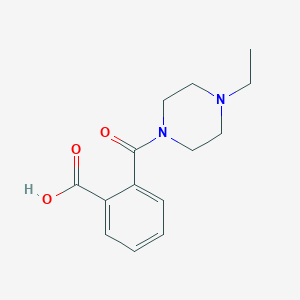

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (2-EPCB) is a synthetic organic compound that has recently been gaining attention for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further study and experimentation.

Applications De Recherche Scientifique

Crystal Structure Analysis

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) has been studied for its crystal structure, revealing that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a specific spatial arrangement, indicating its potential application in crystallography and molecular design (Faizi, Ahmad & Golenya, 2016).

Medicinal Chemistry

Piperazine derivatives, including structures similar to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, are identified for their central pharmacological activity, mainly involving the activation of the monoamine pathway. These compounds are researched for their potential therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti & Costa, 2018).

Antimicrobial and Antioxidant Activities

Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, suggesting their potential in pharmaceutical applications (Mallesha & Mohana, 2011).

Enantioseparation in Drug Synthesis

The enantioseparation of 1-(1,4-benzodioxane-2-carbonyl)piperazine enantiomers has been studied, indicating its importance in the preparation of antihypertensive drugs like doxazosin. This highlights the compound's role in the pharmaceutical industry, particularly in the synthesis of stereochemically pure drugs (Yu, 2005).

Antihypertensive Drug Synthesis

N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been improved as an intermediate in the synthesis of the antihypertensive drug, Doxazosin. This compound is crucial for treating conditions like benign prostate hyperplasia and hypertension, indicating its importance in cardiovascular therapeutics (Ramesh, Reddy & Reddy, 2006).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in a dose-dependent increase in acetylcholine levels . The compound also releases a metabolite, 4-(4-ethyl-piperazin-1-yl)-1-(2,3,4-trihydroxy-phenyl)-butan-1-one (SP-04m), which, along with the parent compound, acts as a sigma-1 receptor antagonist . This supports their potential use in relieving symptoms related to psychosis, a non-cognitive condition often associated with Alzheimer’s disease .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission . Additionally, both the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity in various neuronal cell lines . They also protect neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins .

Pharmacokinetics

The compound’s ability to inhibit ache both in vitro and in vivo suggests that it can cross the blood-brain barrier and reach its target in the brain .

Result of Action

The compound’s action results in enhanced cholinergic neurotransmission due to increased acetylcholine levels . This could potentially improve cognitive function in conditions like Alzheimer’s disease, where cholinergic deficits are observed . Additionally, the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity, which is implicated in the pathogenesis of Alzheimer’s disease .

Propriétés

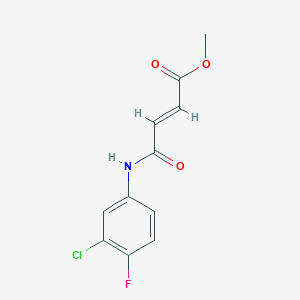

IUPAC Name |

2-(4-ethylpiperazine-1-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWMPJVMVSBYHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid](/img/structure/B491247.png)

![2-{[(4-Methoxybenzyl)amino]carbonyl}benzoic acid](/img/structure/B491305.png)